molecular formula C5H9ClO3 B14406043 2-Chloropropyl methyl carbonate CAS No. 84226-81-3

2-Chloropropyl methyl carbonate

Cat. No.: B14406043
CAS No.: 84226-81-3
M. Wt: 152.57 g/mol
InChI Key: SGOJZKCRAQJZPU-UHFFFAOYSA-N
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Description

2-Chloropropyl methyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a chloropropyl group attached to a methyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropropyl methyl carbonate can be achieved through several methods. One common approach involves the reaction of 2-chloropropanol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired carbonate ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloropropyl methyl carbonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloropropyl group can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Hydrolysis: In the presence of water or aqueous base, the carbonate ester can hydrolyze to yield 2-chloropropanol and methanol.

    Transesterification: The carbonate group can be exchanged with other alcohols under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Hydrolysis: Typically carried out using water or aqueous sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide are often used.

Major Products Formed

    Nucleophilic Substitution: Substituted chloropropyl derivatives.

    Hydrolysis: 2-Chloropropanol and methanol.

    Transesterification: New carbonate esters with different alkyl groups.

Scientific Research Applications

2-Chloropropyl methyl carbonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Polymer Chemistry: Employed in the preparation of polycarbonates and other polymeric materials.

    Pharmaceuticals: Potential use in the synthesis of drug molecules and active pharmaceutical ingredients.

    Industrial Chemistry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloropropyl methyl carbonate primarily involves nucleophilic substitution reactions. The chlorine atom in the chloropropyl group is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is leveraged in various synthetic applications to introduce different functional groups into organic molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethyl methyl carbonate: Similar structure but with an ethyl group instead of a propyl group.

    2-Bromopropyl methyl carbonate: Contains a bromine atom instead of chlorine.

    2-Chloropropyl ethyl carbonate: Similar structure but with an ethyl group in the carbonate moiety.

Uniqueness

2-Chloropropyl methyl carbonate is unique due to the specific combination of a chloropropyl group and a methyl carbonate moiety. This combination imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

84226-81-3

Molecular Formula

C5H9ClO3

Molecular Weight

152.57 g/mol

IUPAC Name

2-chloropropyl methyl carbonate

InChI

InChI=1S/C5H9ClO3/c1-4(6)3-9-5(7)8-2/h4H,3H2,1-2H3

InChI Key

SGOJZKCRAQJZPU-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)OC)Cl

Origin of Product

United States

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